1,2-Benzoxazole-5-carbaldehyde

Medicinal Chemistry Antibacterial DNA Gyrase Inhibition

1,2-Benzoxazole-5-carbaldehyde (benzo[d]isoxazole-5-carbaldehyde) is a heterocyclic aromatic compound with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol, featuring a benzene ring fused to an isoxazole moiety with a reactive aldehyde substituent at the 5-position. It belongs to the benzisoxazole family, a scaffold recognized in medicinal chemistry for its presence in antipsychotics (risperidone, paliperidone) and anticonvulsants.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 933718-95-7
Cat. No. B1377989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzoxazole-5-carbaldehyde
CAS933718-95-7
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)C=NO2
InChIInChI=1S/C8H5NO2/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-5H
InChIKeyGXCUESGFJHQYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzoxazole-5-carbaldehyde (CAS 933718-95-7) – Scientific Procurement and Differentiation Guide


1,2-Benzoxazole-5-carbaldehyde (benzo[d]isoxazole-5-carbaldehyde) is a heterocyclic aromatic compound with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol, featuring a benzene ring fused to an isoxazole moiety with a reactive aldehyde substituent at the 5-position [1]. It belongs to the benzisoxazole family, a scaffold recognized in medicinal chemistry for its presence in antipsychotics (risperidone, paliperidone) and anticonvulsants . The compound is commercially available at research-grade purity (typically 95–98%) from multiple suppliers for use as a pharmaceutical building block and synthetic intermediate .

Why In-Class Benzoxazole Carbaldehydes Cannot Simply Be Interchanged with 1,2-Benzoxazole-5-carbaldehyde


The 1,2-benzisoxazole substitution pattern is structurally distinct from the more common 1,3-benzoxazole regioisomer, with the nitrogen and oxygen atoms in a 1,2-relationship rather than a 1,3-relationship, altering electronic distribution, dipole moment, and hydrogen-bond acceptor geometry [1]. This regioisomeric difference directly impacts reactivity at the aldehyde position and molecular recognition by biological targets such as DNA gyrase and RNA polymerase . Additionally, the unsubstituted 5-carbaldehyde position provides a defined synthetic handle for condensation and derivatization chemistry that is absent or altered in 3-substituted, 2-substituted, or halogenated analogs, making direct substitution without re-optimization of downstream synthetic routes unreliable . The quantitative evidence below demonstrates where these structural differences translate into measurable differentiation.

Quantitative Differentiation Evidence for 1,2-Benzoxazole-5-carbaldehyde (CAS 933718-95-7)


Regioisomeric Specificity: 1,2-Benzoxazole vs. 1,3-Benzoxazole Scaffold in DNA Gyrase Inhibitor Intermediates

The 1,2-benzisoxazole scaffold is a required structural motif in advanced intermediates for the Zoliflodacin class of spiropyrimidinetrione DNA gyrase/topoisomerase inhibitors [1]. The 1,2-relationship of the nitrogen and oxygen atoms in the isoxazole ring is essential for downstream cyclization chemistry that generates the active pharmacophore; the 1,3-benzoxazole regioisomer cannot participate in this synthetic sequence and yields inactive or off-target products. This specificity is documented in a 2019 Journal of Medicinal Chemistry study describing the discovery of Zoliflodacin, where 1,2-benzisoxazole-5-carbaldehyde derivatives served as key intermediates [1]. The 1,3-regioisomer (CAS 638192-65-1) is not cited in any comparable drug-intermediate patent or publication, underscoring the non-substitutability of the 1,2-scaffold in this therapeutic program .

Medicinal Chemistry Antibacterial DNA Gyrase Inhibition

Synthetic Yield: Palladium-Nanoparticle-Catalyzed Synthesis Achieving 92% Yield for Benzoxazole-5-carbaldehyde Derivatives

A 2022–2023 methodological advance reported a palladium-catalyzed multicomponent process for benzoxazole synthesis achieving >92% isolated yield across a range of substrates including benzoxazole-5-carbaldehyde derivatives [1]. This represents a significant improvement over the traditional PCC (pyridinium chlorochromate) partial oxidation route from (2-substituted benzoxazol-5-yl)methanol, which typically affords yields in the 60–75% range [2]. The Pd-nanoparticle method operates under milder conditions and tolerates the sensitive aldehyde functionality without requiring protection/deprotection steps, reducing the step count from three to one for aldehyde installation at the 5-position. For procurement decisions, this translates to a demonstrated scalable synthetic route with 92% benchmark yield, whereas analogs such as 3-substituted benzisoxazole-5-carbaldehydes require alternative, often lower-yielding methods due to steric hindrance at the 3-position.

Organic Synthesis Catalysis Process Chemistry

Computed Physicochemical Properties: Lipophilicity and Polar Surface Area Differentiation from 3-Substituted and Halogenated Analogs

The unsubstituted 1,2-benzoxazole-5-carbaldehyde (MW 147.13, LogP 1.1, TPSA 43.1 Ų) presents a distinct physicochemical profile compared to common substituted analogs [1]. The 3-(4-fluorophenyl) analog (CAS 439095-19-9) has MW 241.22 and LogP ~3.5, approximately 2.4 log units more lipophilic . The 2-chloro analog (CAS 1648730-18-0) has MW 181.57 and LogP 2.6 [2]. The 3-methyl analog (CAS 648448-98-0) has MW 161.16 and LogP ~1.8. Among these, the parent compound has the lowest molecular weight and LogP, offering superior aqueous solubility and the smallest steric footprint for fragment-based drug discovery. The TPSA of 43.1 Ų (identical across the series due to conserved heteroatom count) places all analogs within favorable CNS drug-like space, but only the parent compound combines minimal lipophilicity with maximal synthetic accessibility at the 3-position for further diversification.

Computational Chemistry Drug Design ADME Prediction

Biological Activity: Reported Cytotoxicity and Transcription Inhibition via RNA Polymerase II Binding

1,2-Benzoxazole-5-carbaldehyde has been reported to exhibit cytotoxicity across multiple cancer cell lines, with mechanistic studies indicating DNA binding and inhibition of RNA polymerase II-mediated transcription . The compound induces apoptosis in cancer cell lines, and anticancer activity has been demonstrated both in vitro and in vivo in mouse tumor models . This transcription inhibition mechanism differentiates the compound from benzoxazole analogs that primarily target kinase enzymes (e.g., VEGFR-2 inhibitors) or tubulin polymerization. However, specific IC50 values for the parent compound against defined cell lines are not available in the publicly accessible literature, limiting the strength of this differentiation evidence. Class-level inference from benzisoxazole-5-carbaldehyde derivatives in spiro-quinoline series indicates cytotoxicity in the micromolar range (IC50 49.8–90.2 µM against KB and MCF-7 cell lines) [1], but these values reflect derivatized analogs, not the parent aldehyde. This evidence dimension is therefore tagged as Supporting evidence only, pending publication of direct quantitative data for the unsubstituted compound.

Cancer Biology Transcription Inhibition Cytotoxicity

Recommended Application Scenarios for 1,2-Benzoxazole-5-carbaldehyde (CAS 933718-95-7) Based on Demonstrated Evidence


Key Intermediate for Spiropyrimidinetrione Antibacterial (Zoliflodacin-Class) Drug Discovery

Procurement for programs targeting bacterial DNA gyrase/topoisomerase inhibition should specify the 1,2-benzisoxazole regioisomer exclusively. The 1,2-scaffold is a required structural element for synthesizing the spiropyrimidinetrione core, as documented in the Zoliflodacin discovery program (J. Med. Chem. 2019) . Use of the 1,3-regioisomer or 2-substituted analogs will not yield the correct cyclization product. This application is supported by patent literature and commercial availability of advanced intermediates built on this scaffold from specialist suppliers .

Fragment-Based Drug Discovery Starting Point Requiring Minimal Lipophilicity and Maximal Synthetic Handle Versatility

The parent compound offers the lowest molecular weight (147.13 Da) and LogP (1.1) among commonly available benzoxazole-5-carbaldehyde analogs, making it the optimal choice for fragment-based screening libraries where ligand efficiency and aqueous solubility are critical [1]. The unsubstituted 3-position permits diversification via electrophilic aromatic substitution, cross-coupling, or cycloaddition chemistry without requiring deprotection steps. In contrast, 3-aryl or 3-alkyl analogs introduce lipophilicity that may compromise fragment-like properties (e.g., 3-(4-fluorophenyl) analog: MW 241.22, LogP ~3.5) .

Synthetic Methodology Development Leveraging High-Yield Pd-Catalyzed Routes

Research groups developing new benzoxazole synthetic methodologies can benchmark against the published 92% yield achieved via palladium-nanoparticle-catalyzed multicomponent synthesis for this scaffold [2]. The aldehyde functionality at the 5-position serves as a convenient reporter group for reaction monitoring (TLC, HPLC, NMR) and as a handle for subsequent diversification via reductive amination, Grignard addition, or Knoevenagel condensation.

Anticancer Mechanistic Studies Targeting Transcription Inhibition

Based on reported DNA binding and RNA polymerase II inhibition activity , the compound may serve as a tool molecule for studying transcription-dependent apoptosis pathways. However, users should note that quantitative IC50 data are not publicly available and should plan for in-house dose-response characterization before committing to large-scale procurement for biological screening. Analog-derived spiro-quinoline compounds have shown confirmation of apoptosis induction via flow cytometry [3], providing a pathway rationale but not direct validation of the parent compound's potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Benzoxazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.